(2-Methoxy-2-oxoethyl)phosphonic acid
Description
Properties
CAS No. |
40962-37-6 |
|---|---|
Molecular Formula |
C3H7O5P |
Molecular Weight |
154.06 g/mol |
IUPAC Name |
(2-methoxy-2-oxoethyl)phosphonic acid |
InChI |
InChI=1S/C3H7O5P/c1-8-3(4)2-9(5,6)7/h2H2,1H3,(H2,5,6,7) |
InChI Key |
LLJFNWVJKMVHIL-UHFFFAOYSA-N |
SMILES |
COC(=O)CP(=O)(O)O |
Canonical SMILES |
COC(=O)CP(=O)(O)O |
Synonyms |
acetic acid, phosphono-, 1-methyl ester acetylphosphonic acid, monomethyl ester, monosodium salt methyl acetyl phosphate methyl acetylphosphonate methyl phosphonoacetaldehyde methylacetylphosphonate phosphonic acid, acetyl-, monomethyl ester, monosodium salt phosphonoacetic acid, 1-methyl este |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
1.1 Building Block for Phosphonate Derivatives
(2-Methoxy-2-oxoethyl)phosphonic acid serves as a crucial building block in the synthesis of various phosphonate derivatives. It is particularly noted for its application in the preparation of the Still-Gennari reagent, which is essential for synthesizing α,β-unsaturated carbonyl compounds. These compounds are vital in pharmaceutical development and other chemical syntheses due to their biological activity and utility as intermediates.
1.2 Microwave-Assisted Synthesis
The compound can undergo microwave-assisted synthesis techniques, significantly improving reaction times and yields when converting to bis(trimethylsilyl) esters. This method not only enhances efficiency but also allows for the integration of this compound into more complex synthetic pathways.
Biological Activities
2.1 Pharmacological Potential
Research indicates that this compound exhibits biological activities that may be relevant in pharmacological contexts. Preliminary studies suggest potential cardioprotective effects against oxidative stress-induced vascular complications. This opens avenues for further investigation into its metabolic pathways and interactions with cellular targets, making it a candidate for drug development.
2.2 Interaction Studies
Interaction studies involving this compound focus on its reactivity with biological molecules, aiming to elucidate the mechanisms by which it exerts its effects. Understanding these interactions is crucial for optimizing its applications in therapeutic contexts.
Comparative Analysis of Related Compounds
The following table summarizes several compounds related to this compound, highlighting their structures and unique properties:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 1-(4-Chloro-1-methylindol-3-yl)-2-(naphthalen-2-ylamino)-2-oxoethyl phosphonic acid | Contains indole moiety | Potential anticancer properties |
| Diethyl 2-(4-hydroxy-1-naphthyl)-2-oxoethyl phosphate | Hydroxy group enhances reactivity | Used as a photoremovable protecting group |
| Methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate | Bis(trimethylsilyl) derivative | Enhanced stability and reactivity |
These compounds illustrate the diversity within phosphonic acids and their derivatives, showcasing variations in biological activity, stability, and synthetic utility.
Case Studies
4.1 Synthesis of Still-Gennari Reagent
A detailed study on the synthesis of the Still-Gennari reagent via this compound highlights its importance in organic synthesis. The synthesis involved treating trimethyl phosphonoacetate with trimethylsilyl bromide followed by cationic exchange resin treatment to yield moderate results (up to 68% yield). The study emphasizes the need for optimizing reaction conditions to improve yields further .
4.2 Cytotoxicity Evaluation
In another study focusing on phosphonates derived from natural products, the incorporation of methylene phosphonate moieties was explored for their cytotoxic potential against cancer cells. While specific results regarding this compound were not detailed, the methodology underscores the relevance of phosphonates in developing therapeutic agents against malignancies .
Comparison with Similar Compounds
(2-Ethoxy-2-oxoethyl)phosphonic Acid
Replacing the methoxy group with ethoxy results in a homolog with altered electronic and steric properties. NMR studies (³¹P and ¹H) confirm distinct spectral shifts between these derivatives, reflecting electronic differences .
Carboxylic Acid Analogues (e.g., Glycine)
Phosphonic acids exhibit stronger binding to metal oxides (e.g., SnO₂) than carboxylic acids due to their tetrahedral geometry and higher acidity (pKa₁ ~2–3 vs. ~4–5 for carboxylic acids) . For example, in perovskite solar cells, phosphonic acid-based interlayers enhance stability by forming robust surface anchors .
Table 1: pKa and log P Comparisons
Table 2: Enzyme Inhibition Profiles
Environmental and Regulatory Considerations
Phosphonic acids like fosetyl-Al and their derivatives accumulate in perennial plants, complicating residue detection in agricultural settings . Regulatory bodies define residues as combined fosetyl and phosphonic acid levels, reflecting their metabolic interconversion .
Preparation Methods
Reaction Mechanism and Substrate Scope
The McKenna synthesis involves bis(trimethylsilyl) triflate (BTMS)-mediated dealkylation of dialkyl methylphosphonates. The reaction proceeds via nucleophilic attack at the electron-deficient phosphorus center, forming a bis(trimethylsilyl) ester intermediate that hydrolyzes to the target phosphonic acid. For (2-methoxy-2-oxoethyl)phosphonic acid, the precursor dialkyl ester undergoes silylation in acetonitrile (ACN) at 60°C, achieving quantitative conversion within 4–6 hours under conventional heating.
Solvent and Temperature Optimization
Studies show that solvent polarity critically influences reaction kinetics. Dimethylformamide (DMF) and sulfolane enhance reaction rates by stabilizing the transition state, enabling completion in 2 hours at 80°C. For example:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| ACN | 60 | 6 | 94 |
| DMF | 80 | 2 | 98 |
| Sulfolane | 60 | 2 | >99 |
Data adapted from systematic screenings.
Microwave-Accelerated McKenna Synthesis
Advantages Over Conventional Heating
Microwave irradiation (MW-BTMS) reduces reaction times by 80–90% while avoiding thermal decomposition. For this compound, MW-BTMS in ACN at 60°C achieves full conversion in 15–30 minutes, compared to 4–6 hours conventionally. The non-thermal microwave effect enhances molecular collisions, accelerating silylation without altering the electron-deficient transition state.
Comparative Performance Metrics
Key parameters for microwave vs. conventional methods:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (min) | 240–360 | 15–30 |
| Yield (%) | 82–91 | 94–98 |
| Purity (NMR) | >95% | >98% |
Notably, microwave protocols in sulfolane achieve >99% yield within 2 hours at 60°C, underscoring the synergy between solvent and irradiation.
Two-Step Synthesis via Garegg–Samuelsson Conditions
Step 1: Silylation of Trimethyl Phosphonoacetate
The first step involves converting trimethyl phosphonoacetate to methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate using BTMS. This intermediate forms in 98% yield within 2 hours at 40°C in DMF, leveraging the silylating agent’s high electrophilicity.
Step 2: Alkoxy Substitution with Trifluoroethanol
The silylated intermediate reacts with 2,2,2-trifluoroethanol under anhydrous conditions, displacing trimethylsilyl groups to yield methyl bis(2,2,2-trifluoroethyl)phosphonoacetate. Subsequent acid hydrolysis generates this compound in 94% overall yield.
Critical Control Parameters
-
Moisture exclusion : Water induces premature hydrolysis, reducing yields by 20–30%.
-
Stoichiometry : A 2:1 molar ratio of trifluoroethanol to silylated intermediate ensures complete substitution.
Alternative Pathways and Emerging Strategies
Enzymatic Approaches
While biosynthetic routes for phosphonic acids like 2-aminoethylphosphonate (AEP) are well-documented, direct enzymatic synthesis of this compound remains unexplored. Radical SAM enzymes, such as Fom3 in fosfomycin biosynthesis, demonstrate potential for C–P bond formation but require engineering to accommodate methoxy-oxoethyl motifs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
